
1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position and a bromine atom at the 5-position of the thiazole ring, along with an ethanone group at the 4-position. The hydrobromide salt form enhances its solubility and stability, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide typically involves the bromination of a thiazole precursor followed by the introduction of the ethanone group. One common method involves the reaction of 2-aminothiazole with bromine to yield 2-amino-5-bromothiazole. This intermediate is then reacted with an appropriate ethanone derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions in specialized reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted thiazoles
- Oxidized or reduced derivatives
- Condensation products like imines
Applications De Recherche Scientifique
1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromothiazol-2-yl)ethanone
- 2-Aminothiazole derivatives
Comparison: 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and biological activity. Compared to other thiazole derivatives, it may exhibit enhanced solubility and stability in its hydrobromide form, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C5H6Br2N2OS |
|---|---|
Poids moléculaire |
301.99 g/mol |
Nom IUPAC |
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C5H5BrN2OS.BrH/c1-2(9)3-4(6)10-5(7)8-3;/h1H3,(H2,7,8);1H |
Clé InChI |
AWGLUAFEWNLNQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(SC(=N1)N)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
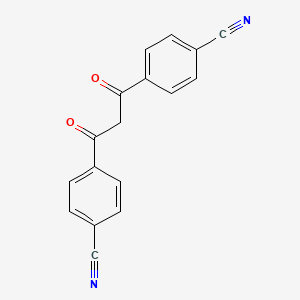
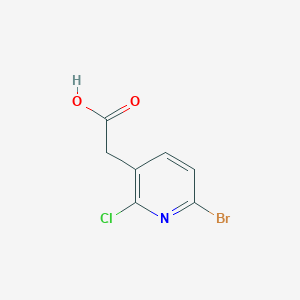
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
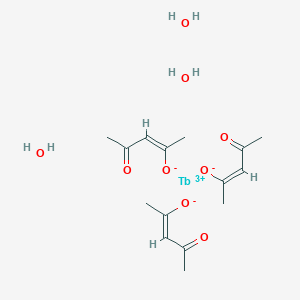
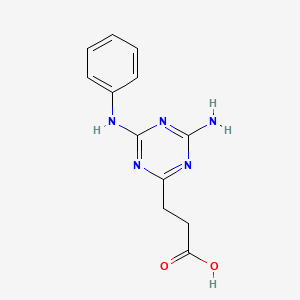
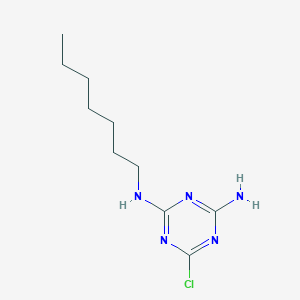
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)


